Diethyl 3-bromo-4-oxoheptanedioate
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Overview
Description
Diethyl 3-bromo-4-oxoheptanedioate is an organic compound with the molecular formula C11H17BrO5 It is a derivative of heptanedioic acid, featuring a bromine atom and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-bromo-4-oxoheptanedioate can be synthesized through several methods. One common approach involves the bromination of diethyl 4-oxoheptanedioate. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-bromo-4-oxoheptanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of diethyl 3-bromo-4-hydroxyheptanedioate.
Oxidation: Formation of diethyl 3-bromo-4-oxoheptanedioic acid.
Scientific Research Applications
Diethyl 3-bromo-4-oxoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-bromo-4-oxoheptanedioate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and keto group are key reactive sites that participate in substitution, reduction, and oxidation reactions. These reactions can lead to the formation of new bonds and functional groups, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxoheptanedioate: Lacks the bromine atom, making it less reactive in substitution reactions.
Diethyl 3-chloro-4-oxoheptanedioate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Diethyl 3-iodo-4-oxoheptanedioate:
Uniqueness
Diethyl 3-bromo-4-oxoheptanedioate is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for the synthesis of diverse compounds.
Properties
CAS No. |
59742-68-6 |
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Molecular Formula |
C11H17BrO5 |
Molecular Weight |
309.15 g/mol |
IUPAC Name |
diethyl 3-bromo-4-oxoheptanedioate |
InChI |
InChI=1S/C11H17BrO5/c1-3-16-10(14)6-5-9(13)8(12)7-11(15)17-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
NAISJJKROKNKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C(CC(=O)OCC)Br |
Origin of Product |
United States |
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